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Compound of Interest

Compound Name: Cl-943

Cat. No.: B1668962

Comparison Guide: Preclinical Findings of PN-
943

This guide provides an objective comparison of the preclinical performance of PN-943, an oral,
gut-restricted a4p7 integrin antagonist, with other relevant alternatives for the treatment of
ulcerative colitis. The data presented is based on available preclinical studies.

Data Presentation

Table 1: In Vitro Potency of PN-943

In Vitro

Compound Target Species Reference
Potency (IC50)
) ) Higher than N
PN-943 0437 integrin Not Specified [3]
PTG-100

Table 2: Receptor Occupancy of PN-943 vs. PTG-100 in Healthy Volunteers (Single Ascending
Dose)[5]
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PN-943 Max PTG-100 Max PTG-100
PN-943 AUCO-
Receptor Receptor AUCO0-24
24 Receptor
Dose (mg) Occupancy Occupancy Receptor
Occupancy
(%) (mean * (%) (mean * Occupancy
(mean * SD)
SD) SD) (mean * SD)
100 62+11.0 29+7.7 933 + 299 470 £ 195
300 83+7.9 54 +10.0 1542 + 158 746 £ 199
1000 94+2.0 74 +9.7 1944 + 84 1351 + 186
1400 95+ 3.6 N/A 2064 + 164 N/A
Table 3: Preclinical Pharmacokinetics of PN-943[3]
Species Systemic Absorption Key Findings
More effective than PTG-100
Animals Minimal (<1%) in target engagement and
effects on T-cell trafficking.
Minimal accumulation with
) once-daily dosing; dose-
Humans Low systemic exposure

dependent increases in blood

receptor occupancy.

Table 4: Efficacy of PN-943 in a Rat Model of Colitis[3]

Treatment Group

Mean Colon
Histopathology Score

Outcome

Vehicle Not specified -
PTG-100 Not specified -

Significantly lower than vehicle  Inhibition of colon
PN-943

and PTG-100

inflammation.
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Experimental Protocols

1. In Vivo Model of Colitis:

e Model: Trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats is a standard preclinical
model for inflammatory bowel disease.

e Procedure: Colitis is induced by intrarectal administration of TNBS.
o Treatment: Animals are treated with PN-943, a comparator (e.g., PTG-100), or vehicle.

» Endpoint: The primary endpoint is the mean colon histopathology score, which assesses the
degree of inflammation and tissue damage in the colon.[3]

2. Receptor Occupancy Assay:

¢ Objective: To measure the extent and duration of a437 integrin target engagement by PN-
943 in vivo.

¢ Subjects: Healthy human volunteers.[5]

o Method: Blood samples are collected at various time points after single ascending doses of
PN-943. The percentage of o437 integrin receptors on CD4+ memory T cells that are bound
by the drug is determined using flow cytometry.

o Parameters Measured: Maximum receptor occupancy (%RO max) and the area under the
receptor occupancy-time curve (AUCO0-24).[5]

3. Pharmacokinetic Analysis:

o Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)
properties of PN-943.

o Samples: Plasma, urine, and fecal samples are collected from healthy human subjects after
oral administration of PN-943.[3]

o Method: Concentrations of PN-943 are measured using a validated high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][4]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8597174/
https://www.biospace.com/oral-alpha-4-beta-7-integrin-antagonist-pn-943-demonstrates-superior-dose-related-target-engagement-activity-to-ptg-100-in-single-ascending-dose-phase-1-study
https://www.biospace.com/oral-alpha-4-beta-7-integrin-antagonist-pn-943-demonstrates-superior-dose-related-target-engagement-activity-to-ptg-100-in-single-ascending-dose-phase-1-study
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597174/
https://www.researchgate.net/publication/351326778_Single-_and_Multiple-Dose_Pharmacokinetics_and_Pharmacodynamics_of_PN-943_a_Gastrointestinal-Restricted_Oral_Peptide_Antagonist_of_a4b7_in_Healthy_Volunteers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

o Parameters Measured: Peak plasma concentration (Cmax), area under the plasma
concentration-time curve (AUC), and amount of intact drug excreted.[3]

Mandatory Visualization

Epithelial Cell

PN-943 (Oral) a4p7+ T-Lymphocyte

High Endothelial Venule

Click to download full resolution via product page
Caption: Mechanism of action of PN-943 in blocking T-lymphocyte trafficking to the gut.

This guide summarizes the key preclinical findings for PN-943, highlighting its mechanism of
action and providing a comparison with an earlier-generation compound. The data suggests
that PN-943 is a potent and gut-restricted antagonist of a437 integrin with potential for the
treatment of ulcerative colitis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://clinicaltrials.gov/study/NCT04504383
https://www.prnewswire.com/news-releases/protagonist-therapeutics-announces-topline-data-from-phase-2-ideal-study-of-pn-943-in-ulcerative-colitis-301532339.html
https://www.prnewswire.com/news-releases/protagonist-therapeutics-announces-topline-data-from-phase-2-ideal-study-of-pn-943-in-ulcerative-colitis-301532339.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597174/
https://www.researchgate.net/publication/351326778_Single-_and_Multiple-Dose_Pharmacokinetics_and_Pharmacodynamics_of_PN-943_a_Gastrointestinal-Restricted_Oral_Peptide_Antagonist_of_a4b7_in_Healthy_Volunteers
https://www.biospace.com/oral-alpha-4-beta-7-integrin-antagonist-pn-943-demonstrates-superior-dose-related-target-engagement-activity-to-ptg-100-in-single-ascending-dose-phase-1-study
https://www.biospace.com/oral-alpha-4-beta-7-integrin-antagonist-pn-943-demonstrates-superior-dose-related-target-engagement-activity-to-ptg-100-in-single-ascending-dose-phase-1-study
https://www.biospace.com/oral-alpha-4-beta-7-integrin-antagonist-pn-943-demonstrates-superior-dose-related-target-engagement-activity-to-ptg-100-in-single-ascending-dose-phase-1-study
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125526/
https://www.researchgate.net/publication/325991381_UCT943_a_Next-Generation_Plasmodium_falciparum_PI4K_Inhibitor_Preclinical_Candidate_for_the_Treatment_of_Malaria
https://www.researchgate.net/publication/347087693_IL3RA-Targeting_Antibody-Drug_Conjugate_BAY-943_with_a_Kinesin_Spindle_Protein_Inhibitor_Payload_Shows_Efficacy_in_Preclinical_Models_of_Hematologic_Malignancies
https://www.centerwatch.com/clinical-trials/listings/NCT06034275/study-of-vip943-in-subjects-with-advanced-cd123-hematologic-malignancies
https://www.centerwatch.com/clinical-trials/listings/NCT06034275/study-of-vip943-in-subjects-with-advanced-cd123-hematologic-malignancies
https://www.benchchem.com/product/b1668962#replicating-key-findings-of-ci-943-preclinical-studies
https://www.benchchem.com/product/b1668962#replicating-key-findings-of-ci-943-preclinical-studies
https://www.benchchem.com/product/b1668962#replicating-key-findings-of-ci-943-preclinical-studies
https://www.benchchem.com/product/b1668962#replicating-key-findings-of-ci-943-preclinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668962?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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